5-Tert-butyl-4-cinnamylidene-2-phenylpyrazol-3-one
Overview
Description
5-Tert-butyl-4-cinnamylidene-2-phenylpyrazol-3-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
The synthesis of 5-Tert-butyl-4-cinnamylidene-2-phenylpyrazol-3-one typically involves the cyclocondensation of hydrazine with a carbonyl system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The industrial production methods may involve multi-step synthesis processes to ensure high yield and purity .
Chemical Reactions Analysis
5-Tert-butyl-4-cinnamylidene-2-phenylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-Tert-butyl-4-cinnamylidene-2-phenylpyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-4-cinnamylidene-2-phenylpyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
5-Tert-butyl-4-cinnamylidene-2-phenylpyrazol-3-one can be compared with other similar compounds such as:
4-Tert-butyl-2-phenylpyrazol-3-one: This compound has a similar structure but lacks the cinnamylidene group.
5-Tert-butyl-4-methyl-2-phenylpyrazol-3-one: This compound has a methyl group instead of the cinnamylidene group. The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-tert-butyl-4-cinnamylidene-2-phenylpyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-22(2,3)20-19(16-10-13-17-11-6-4-7-12-17)21(25)24(23-20)18-14-8-5-9-15-18/h4-16H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEBBXQAQBREAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC=CC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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